Spicatoside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

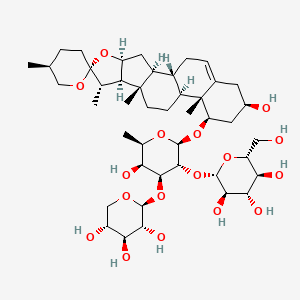

(2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-5-hydroxy-6-methyl-2-[(1'S,2R,2'S,4'S,5S,7'S,8'R,9'S,12'S,13'R,14'R,16'R)-5,7',9',13'-tetramethyl-5'-oxaspiro[oxane-2,6'-pentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosan]-18'-en-16'-oloxy]-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Liriope spicata and Liriope muscari with data available.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Spicatoside A exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It significantly suppresses the activation of nuclear factor kappa B (NF-κB) and reduces the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (Cox-2) in lipopolysaccharide (LPS)-stimulated cells. In a study by Lim et al. (2015), this compound was shown to down-regulate matrix metalloproteinase-13 (MMP-13) expression, which is associated with cartilage degradation in inflammatory conditions like osteoarthritis .

Key Findings:

- Inhibition of NF-κB : Reduces inflammation markers in LPS-stimulated cells.

- MMP-13 Down-Regulation : Protects against cartilage degradation.

Anti-Cancer Activity

Research indicates that this compound possesses significant anti-cancer effects across various carcinoma cell lines. In vitro studies demonstrated its ability to inhibit cell growth in A549 (lung cancer), SK-OC-3 (ovarian cancer), SK-Mel-2 (melanoma), XF-498 (brain cancer), and HCT-15 (colorectal cancer) cells. The IC50 values for these cell lines ranged from 14.9 to 21.7 μg/ml, indicating its potential as a chemotherapeutic agent .

Key Findings:

- Cell Growth Inhibition : Effective against multiple cancer cell lines.

- Concentration-Dependent Effects : Higher concentrations yield greater inhibitory effects.

Neuroprotective Effects

This compound has been linked to neuroprotective benefits, particularly in promoting neurite outgrowth and enhancing memory consolidation. It activates signaling pathways involving phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinases (ERK1/2), which are crucial for neuronal survival and differentiation .

Key Findings:

- Neurite Outgrowth Promotion : Enhances neuronal growth and regeneration.

- Memory Consolidation : Potential applications in treating neurodegenerative diseases.

Anti-Asthma Properties

In studies focused on asthma models, this compound demonstrated efficacy in preventing disease progression by inhibiting the infiltration of inflammatory cells into the lungs and reducing levels of interleukins IL-3, IL-5, and IL-13 . This suggests its potential as a therapeutic agent for asthma management.

Key Findings:

- Reduction of Inflammatory Cell Infiltration : Promotes lung health in asthma models.

- Interleukin Modulation : Lowers pro-inflammatory cytokines associated with asthma.

Laxative Effects

Recent research has identified the laxative properties of this compound, demonstrating its effectiveness in alleviating constipation through cholinergic regulation of enteric nerves in animal models . This highlights its potential use in gastrointestinal disorders.

Key Findings:

- Cholinergic Regulation : Improves bowel movement and alleviates constipation.

Propiedades

Número CAS |

128397-47-7 |

|---|---|

Fórmula molecular |

C44H70O17 |

Peso molecular |

871.0 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |

Clave InChI |

XTGHTMMHUVFPBQ-DXADMYJTSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

SMILES isomérico |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.